molecular formula C21H20N4O3S B2398242 N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941998-22-7

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2398242
CAS No.: 941998-22-7
M. Wt: 408.48
InChI Key: NXLIQZWIDPJWCS-UHFFFAOYSA-N
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Description

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and an oxalamide linkage, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of benzothiazole and piperidine rings with an oxalamide linkage. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-12-14(9-10-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIQZWIDPJWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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